molecular formula C10H18N2O3 B13844866 Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate

Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate

Cat. No.: B13844866
M. Wt: 214.26 g/mol
InChI Key: MKBINFIMENKFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of methyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate involves several steps. One common method includes the reaction of piperidine-4-carboxylic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -10°C to 80°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of methyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate lies in its specific structure, which allows for unique interactions with molecular targets and its versatility in various chemical reactions.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-11(2)10(14)12-6-4-8(5-7-12)9(13)15-3/h8H,4-7H2,1-3H3

InChI Key

MKBINFIMENKFNK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.